molecular formula C7H5BrN2O B8291868 4-Bromopyrazolo[1,5-a]pyridin-6-ol

4-Bromopyrazolo[1,5-a]pyridin-6-ol

Cat. No. B8291868
M. Wt: 213.03 g/mol
InChI Key: NZIQPMVFSXTSSU-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

4-bromo-6-methoxypyrazolo[1,5-a]pyridine (725 mg, 3.19 mmol) was suspended in HBr (12 ml, 106 mmol). The reaction mixture was heated in the Biotage Initiator Series microwave for 1 h at 150° C. The reaction mixture was slowly added via pipete to a solution of 5N NaOH (22.0 ml, 110 mmol) in 100 mL of saturated aqueous sodium bicarbonate at 0° C. The reaction mixture was diluted in ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and brine then dried over sodium sulfate, filtered and concentrated to afford 4-bromopyrazolo[1,5-a]pyridin-6-ol.
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[N:4]([N:10]=[CH:11][CH:12]=2)[CH:5]=[C:6]([O:8]C)[CH:7]=1.Br.[OH-].[Na+]>C(=O)(O)[O-].[Na+].C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[N:4]([N:10]=[CH:11][CH:12]=2)[CH:5]=[C:6]([OH:8])[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
BrC=1C=2N(C=C(C1)OC)N=CC2
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=C(C1)O)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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